
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCB-K, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological applications. This compound is a derivative of the natural product coumarin, which has been used for centuries in traditional medicine. DCB-K is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis in cancer cells. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. It has also been shown to have low toxicity and few side effects in animal models. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other drugs. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxycoumarin. The resulting product is then esterified with chloroacetic acid to yield 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. This synthesis method has been optimized to produce high yields of pure 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been the subject of numerous scientific studies due to its potential pharmacological applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-12-6-5-11(14(19)8-12)9-22-16(20)13-7-10-3-1-2-4-15(10)23-17(13)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSCCSYHJUBEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

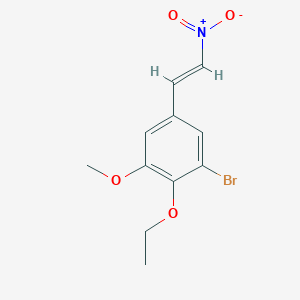
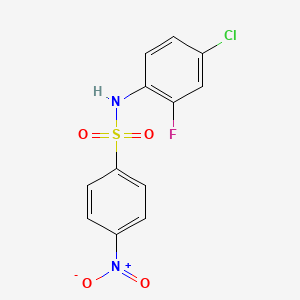
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
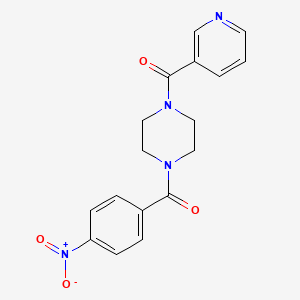

![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)

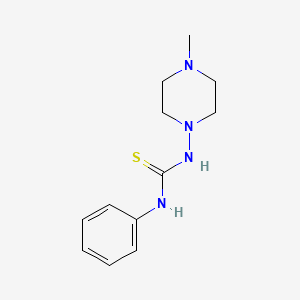
![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)
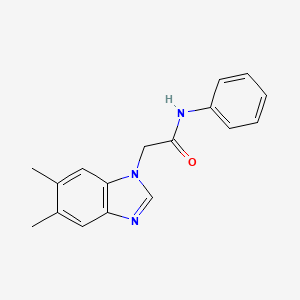
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)
